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Compound of Interest

2-(3-Chlorophenyl)-2-
Compound Name:
methylpropanoic acid

cat. No.: B1591128

CAS Number: 64798-35-2 Molecular Formula: C10H11ClO2 Molecular Weight: 198.65 g/mol [1]

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-2-
methylpropanoic acid, a substituted arylpropionic acid. The information is curated for
researchers, scientists, and professionals in drug development and medicinal chemistry. This
document delves into the synthesis, characterization, and potential applications of this
compound, underpinned by established chemical principles and supported by relevant
literature.

Structural and Physicochemical Profile

2-(3-Chlorophenyl)-2-methylpropanoic acid is a carboxylic acid characterized by a 3-
chlorophenyl ring attached to a quaternary carbon, which also bears two methyl groups and a
carboxyl functional group.

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1591128?utm_src=pdf-interest
https://patents.google.com/patent/EP1070718B1/en
https://www.benchchem.com/product/b1591128?utm_src=pdf-body
https://www.benchchem.com/product/b1591128?utm_src=pdf-body
https://www.benchchem.com/product/b1591128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

2-(3-chlorophenyl)-2-
IUPAC Name ) ) --INVALID-LINK--[2]
methylpropanoic acid

Molecular Formula C10H11CIlO2 --INVALID-LINK--[1]

Molecular Weight 198.65 g/mol --INVALID-LINK--[1]

Appearance Solid (predicted) --INVALID-LINK--[1]
1S/C10H11ClO2/c1-

InChl 10(2,9(12)13)7-4-3-5-8(11)6- --INVALID-LINK--[1]

7/h3-6H,1-2H3,(H,12,13)

SFXNGYPSARMRKU-

InChiKey ~-INVALID-LINK--[1]
UHFFFAOYSA-N
CC(C)

SMILES ~-INVALID-LINK--[2]

(C1=CC(=CC=C1)Cl)C(=0)O

Synthesis Protocol: A Grighard-based Approach

While a specific, detailed synthesis for 2-(3-Chlorophenyl)-2-methylpropanoic acid is not
extensively documented in publicly available literature, a highly plausible and efficient route
involves the carboxylation of a Grignard reagent. This method is a well-established technique
for the formation of carboxylic acids from alkyl or aryl halides.[3][4][5]

The proposed synthesis involves two main stages:
» Formation of the Grignard reagent from 1-chloro-3-(2-chloropropan-2-yl)benzene.

o Carboxylation of the Grignard reagent followed by acidic workup.
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Caption: Proposed synthesis workflow for 2-(3-Chlorophenyl)-2-methylpropanoic acid.

Step-by-Step Methodology

Materials:

e 1-chloro-3-(2-chloropropan-2-yl)benzene

e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)
 lodine crystal (as an initiator)

e Solid carbon dioxide (dry ice)

e Concentrated hydrochloric acid (HCI)

» Saturated sodium chloride solution (brine)

e Anhydrous sodium sulfate or magnesium sulfate
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o Standard laboratory glassware for anhydrous reactions

Procedure:

e Grignard Reagent Formation:

[¢]

All glassware should be thoroughly dried in an oven and assembled while hot under a
stream of dry nitrogen or argon to ensure anhydrous conditions.

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,
and a magnetic stirrer, place magnesium turnings.

Add a small crystal of iodine to the flask to activate the magnesium surface.

In the dropping funnel, place a solution of 1-chloro-3-(2-chloropropan-2-yl)benzene in
anhydrous diethyl ether.

Add a small amount of the halide solution to the magnesium. The reaction is initiated when
the color of the iodine disappears and gentle bubbling is observed. If the reaction does not
start, gentle warming may be required.

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that
maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature until the
magnesium is consumed. The resulting greyish solution is the Grignard reagent.

o Carboxylation:

[e]

o

[¢]

[¢]

Crush solid carbon dioxide into a fine powder and place it in a separate flask in excess.
Cool the Grignard reagent solution in an ice bath.

Slowly add the Grignard solution to the powdered dry ice with vigorous stirring. This
reaction is highly exothermic.

After the addition is complete, allow the mixture to warm to room temperature, and the
excess carbon dioxide will sublime.
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» Acidic Workup and Isolation:

o Slowly add a cold aqueous solution of hydrochloric acid to the reaction mixture to
protonate the carboxylate salt and dissolve any remaining magnesium salts.

o Transfer the mixture to a separatory funnel. The organic layer containing the product will
separate from the aqueous layer.

o Extract the aqueous layer with two additional portions of diethyl ether.
o Combine all organic extracts and wash with brine.
o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

o Filter to remove the drying agent and evaporate the solvent under reduced pressure to
yield the crude 2-(3-Chlorophenyl)-2-methylpropanoic acid.

e Purification:

o The crude product can be purified by recrystallization from a suitable solvent system, such
as a mixture of hexane and ethyl acetate, to yield the pure solid product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in the searched
literature, its spectroscopic features can be predicted based on its structure and data from
analogous compounds.[6][7][8]

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methyl protons, and the carboxylic acid proton.

e Aromatic Protons (& 7.2-7.5 ppm): The four protons on the 3-chlorophenyl ring will appear in
the aromatic region. Due to the substitution pattern, they will likely present as a complex
multiplet.
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o Methyl Protons (& ~1.6 ppm): The six protons of the two equivalent methyl groups will appear
as a sharp singlet, as there are no adjacent protons to cause splitting.

e Carboxylic Acid Proton (& >10 ppm): The acidic proton of the carboxyl group will appear as a
broad singlet far downfield. Its chemical shift can be variable and is dependent on
concentration and solvent.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon (6 >175 ppm): The carbon of the carboxylic acid group will be the most
downfield signal.

o Aromatic Carbons (0 120-145 ppm): The six carbons of the chlorophenyl ring will appear in
this region. The carbon attached to the chlorine atom will have a distinct chemical shift.

e Quaternary Carbon (& ~45-55 ppm): The carbon atom attached to the phenyl ring, the two
methyl groups, and the carboxyl group will appear in this range.

o Methyl Carbons (& ~25 ppm): The two equivalent methyl carbons will give a single signal in
the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[9]
[10]

o O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm™1,
which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

o C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000
cm~1, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm~1.

e C=0 Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm™~1, indicative
of the carbonyl group in the carboxylic acid.
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o C-CI Stretch: A band in the fingerprint region, typically between 600 and 800 cm~1,
corresponding to the carbon-chlorine bond.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern
of the molecule.[7][11][12][13]

e Molecular lon Peak (M*): A peak at m/z = 198 (for 3>Cl) and 200 (for 3’Cl) in an approximate
3:1 ratio, corresponding to the molecular weight of the compound.

o Key Fragmentation Pathways:
o Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 153/155.
o Loss of a methyl group (-CHs, 15 Da) to give a fragment at m/z = 183/185.

o Further fragmentation of the aromatic ring structure.

- COOH (45 Da) ( [CoH11CIJ+ j
|

m/z = 153/155
[C10H11CIO2]*
m/z = 198/200 >
- CHs (15 Da)

[CoHsCIlO2]*
m/z = 183/185

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-(3-Chlorophenyl)-2-methylpropanoic
acid.

Potential Applications in Research and Drug
Development

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of
biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]
While specific applications for 2-(3-Chlorophenyl)-2-methylpropanoic acid are not
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extensively reported, its structural features suggest several potential areas of investigation for
researchers.

Peroxisome Proliferator-Activated Receptor (PPAR)
Modulation

Substituted phenylpropanoic acids have been investigated as modulators of Peroxisome
Proliferator-Activated Receptors (PPARS).[16][17] PPARs are nuclear receptors that play a
crucial role in the regulation of lipid and glucose metabolism.[17][18] Agonists of PPARs are
used in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[19][20]
The structural motif of 2-(3-Chlorophenyl)-2-methylpropanoic acid makes it a candidate for
investigation as a PPAR modulator.

Anti-inflammatory and Analgesic Activity

Many arylpropionic acids, such as ibuprofen and naproxen, are potent inhibitors of
cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[14] The core
structure of the title compound is similar to these established NSAIDs, suggesting that it could
be explored for potential anti-inflammatory and analgesic properties.

Antibacterial and Anticonvulsant Properties

Research into arylpropionic acid derivatives has also revealed potential antibacterial and
anticonvulsant activities.[14][15] This opens up further avenues for the biological screening of
2-(3-Chlorophenyl)-2-methylpropanoic acid and its derivatives.

Intermediate in Chemical Synthesis

This compound can serve as a valuable intermediate in the synthesis of more complex
molecules.[21][22][23][24] The carboxylic acid functionality can be readily converted into other
functional groups such as esters, amides, and alcohols, allowing for its incorporation into larger
drug candidates or other functional materials.

Safety and Handling

Based on aggregated GHS data, 2-(3-Chlorophenyl)-2-methylpropanoic acid is classified as
follows:
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e Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
e Serious Eye Damage (Category 1), H318: Causes serious eye damage.[2]

Precautionary Measures: Standard laboratory safety precautions should be taken when
handling this compound. This includes the use of personal protective equipment (PPE) such as
safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume
hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(3-Chlorophenyl)-2-methylpropanoic acid is a compound with a well-defined structure and
predictable chemical properties. While detailed experimental data is limited in the public
domain, its synthesis can be reliably achieved through established methods like Grignard
carboxylation. Its structural similarity to known biologically active molecules, particularly in the
arylpropionic acid class, makes it a person of interest for further investigation in medicinal
chemistry and drug discovery, especially in the areas of metabolic disorders and inflammation.
This guide provides a solid foundation for researchers looking to synthesize, characterize, and
explore the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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